3-[(Prop-2-en-1-yloxy)methyl]benzonitrile
Description
3-[(Prop-2-en-1-yloxy)methyl]benzonitrile is a nitrile-containing aromatic compound featuring an allyl ether group (prop-2-en-1-yloxy) attached to the benzyl position.
Properties
IUPAC Name |
3-(prop-2-enoxymethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-6-13-9-11-5-3-4-10(7-11)8-12/h2-5,7H,1,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOSKZSJCMOWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-en-1-yloxy)methyl]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-en-1-yloxy)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
3-[(Prop-2-en-1-yloxy)methyl]benzonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.
Synthetic Routes
The synthesis typically involves the reaction of 3-hydroxybenzonitrile with allyl bromide in the presence of a base like potassium carbonate, using organic solvents such as dimethylformamide (DMF) at elevated temperatures. This method can be scaled for industrial production, utilizing continuous flow reactors to enhance efficiency and yield.
Biological Applications
Research into the biological activity of this compound has revealed potential antimicrobial and anticancer properties. These findings suggest its utility in medicinal chemistry for developing therapeutic agents.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its versatility as a building block for synthesizing more complex structures makes it significant in various manufacturing processes.
Case Studies and Research Findings
Several studies have highlighted the efficacy of nitrile-containing compounds similar to this compound in pharmaceuticals:
- Nitrile Pharmaceuticals : A review indicated that over 30 nitrile-containing pharmaceuticals are prescribed for various medicinal indications, emphasizing their importance in drug design and development .
- Antagonistic Properties : Research on related phenolic compounds showed strong antagonistic properties at specific receptors, indicating potential applications in treating conditions such as depression and anxiety .
- Synthesis of Bioactive Compounds : The synthesis of polysubstituted derivatives from similar compounds has shown promise in treating metabolic disorders, highlighting the relevance of such intermediates in therapeutic development .
Data Tables
| Application Area | Description | Example Use Case |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals |
| Biological Activity | Investigated for antimicrobial and anticancer effects | Potential drug candidate for cancer therapy |
| Industrial Production | Used in specialty chemicals production | Manufacturing of advanced materials |
Mechanism of Action
The mechanism of action of 3-[(Prop-2-en-1-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Prop-2-yn-1-yloxy)phthalonitrile
- Substituent : Propargyloxy (prop-2-yn-1-yloxy) instead of allyloxy.
- Crystal structure analysis reveals C—H···N interactions forming supramolecular bands, a feature likely influenced by the linear geometry of the alkyne group .
- Applications : Used as a precursor for functional phthalocyanines in materials science .
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile (T6)
MD 780515 (3-[[4-[5-(Methoxymethyl)-2-oxo-3-oxazolidinyl]phenoxy]methyl]benzonitrile)
18F-PEB (3-Fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile)
- Substituent : Fluoro and pyridylethynyl groups.
- Key Differences: The ethynylpyridine substituent enhances lipophilicity and receptor-binding affinity for metabotropic glutamate receptors (mGluR5), critical in positron emission tomography (PET) imaging . Fluorination at the 3-position improves metabolic stability compared to non-fluorinated analogs .
Physicochemical and Reactivity Comparisons
*Specific data unavailable in provided evidence; inferred from substituent effects.
Biological Activity
3-[(Prop-2-en-1-yloxy)methyl]benzonitrile is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 173.21 g/mol
The compound features a nitrile group, which is known for its diverse biological activities, and a prop-2-en-1-yloxy group that may enhance its binding capabilities to biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of the nitrile group is thought to play a crucial role in this activity by acting as a hydrogen bond acceptor, thus enhancing the interaction with microbial targets .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The prop-2-en-1-yloxy moiety may facilitate interactions with specific receptors or enzymes involved in cancer progression .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cell survival and proliferation in cancer cells.
- Receptor Modulation: It could bind to specific receptors, altering their activity and affecting downstream signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that compounds with nitrile groups can induce oxidative stress in cells, leading to cytotoxic effects on cancer cells .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is necessary:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methylbenzonitrile | Lacks prop-2-en-1-yloxy group | Limited antimicrobial activity |
| 3-(Prop-2-en-1-yloxy)benzonitrile | Similar structure without methyl | Moderate anticancer properties |
| 3-(Prop-2-en-1-yloxy)benzamide | Contains amide instead of nitrile | Potentially higher anticancer activity |
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through broth microdilution methods, showing promising results compared to standard antibiotics .
Study 2: Anticancer Activity Assessment
In vitro tests conducted on various cancer cell lines revealed that the compound significantly inhibited cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
